molecular formula C26H27N3O3S B2588982 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea CAS No. 1022789-72-5

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea

Cat. No. B2588982
CAS RN: 1022789-72-5
M. Wt: 461.58
InChI Key: YVYLTBBYKNJBOY-UHFFFAOYSA-N
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Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .


Chemical Reactions Analysis

In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : The compound belongs to a class of chemicals that can be synthesized from benzylaminoacetonitriles, leading to dihydroisoquinolin-4(3H)-ones in excellent yields. Such methodologies are crucial for preparing isoquinoline derivatives, which are key structures for many alkaloids and pharmaceutical agents (Harcourt & Waigh, 1971). Additionally, novel synthetic routes for the construction of the dihydroisoquinolinone skeleton, a core structure in many bioactive compounds, have been developed, offering a method for the preparation of these skeletons starting from readily available materials (Mujde, Özcan, & Balcı, 2011).

  • Chemical Reactions and Modifications : Research has explored reactions of dihydroisoquinoline with o-quinone methides, leading to products of heterocyclization. Such reactions are part of efforts to explore the chemical reactivity and potential applications of dihydroisoquinoline derivatives in synthesizing complex heterocyclic structures (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).

Biological Activities

  • Pharmacological Profiles : Some derivatives of dihydroisoquinoline, including sulfonamides, have been synthesized and evaluated for their pharmacological profiles, particularly for anticonvulsant effects. These studies aim to identify new therapeutic agents for epilepsy, with some molecules showing properties superior to existing drugs like topiramate, albeit with weak inhibitory activity in enzymatic assays (Gitto et al., 2009). This research underscores the potential of dihydroisoquinoline derivatives in developing new treatments for neurological conditions.

Mechanism of Action

Future Directions

The results collected in this study provide more evidence that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics and altogether, these data suggest that this compound is a suitable lead candidate for further evaluation .

properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-31-24-15-18-12-13-27-23(22(18)16-25(24)32-2)14-17-4-6-19(7-5-17)28-26(30)29-20-8-10-21(33-3)11-9-20/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYLTBBYKNJBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea

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